Application Summary: Lauroylcarnitine has been used in the production of L-Carnitine, a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .
Methods of Application: The L-carnitine biosynthesis enzymes from the fungus Neurospora crassa were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in Escherichia coli .
Results or Outcomes: The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation, resulting in 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine .
Application Summary: Lauroyl-L-carnitine, or Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .
Methods of Application: Lauroyl-L-carnitine is synthesized in the liver from methionine . This metabolite of lysine is integral in various metabolic processes, making it a valuable asset in both biochemical and metabolomics research .
Results or Outcomes: The concentration of Lauroyl-L-carnitine can serve as a diagnostic marker, particularly in cases of carnitine deficiency . It is also significant in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .
Application Summary: Lauroylcarnitine has been used in the biosensor-guided construction of the Neurospora crassa biosynthesis pathway in Escherichia coli .
Methods of Application: L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .
Application Summary: Lauroylcarnitine supplementation has been studied in the field of sports nutrition . It is used as a supplement by recreationally-active, competitive, and highly trained athletes .
Methods of Application: Eligibility criteria included studies on healthy human subjects, treated for at least 12 weeks with LC administered orally, with no drugs or any other multi-ingredient supplements co-ingestion .
Results or Outcomes: Prolonged LC supplementation in specific conditions may affect physical performance . On the other hand, LC supplementation elevates fasting plasma TMAO, compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
Application Summary: Lauroylcarnitine has been studied as a potential predictor for diabetic cardiomyopathy . It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy .
Methods of Application: In a retrospective non-interventional study, plasma samples from 50 simple type 2 diabetes mellitus patients and 50 diabetic cardiomyopathy patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry .
Results or Outcomes: The increased plasma levels in medium and long-chain acylcarnitine extracted from factors 1 and 4 are closely related to the risk of diabetic cardiomyopathy, indicating that these factors can be an important tool for diabetic cardiomyopathy risk assessment .
Application Summary: Lauroyl-L-carnitine, a metabolite, is ideal for Metabolomics and Biochemical research .
Lauroylcarnitine is a derivative of carnitine, specifically an O-acyl-L-carnitine where the acyl group is lauroyl (dodecanoyl). Its chemical formula is C₁₉H₃₇NO₄, and it is classified as a zwitterionic compound due to the presence of both positive and negative charges within its structure. This compound plays a significant role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for energy production.
Lauroylcarnitine exhibits several biological activities:
The synthesis of lauroylcarnitine can be achieved through different methods:
Lauroylcarnitine has various applications across different fields:
Research on interaction studies involving lauroylcarnitine has highlighted its behavior in different environments:
Lauroylcarnitine shares structural similarities with several other compounds, particularly other acylcarnitines. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Acetylcarnitine | Short-chain acylcarnitine | Involved primarily in energy metabolism; smaller size allows rapid transport. |
Palmitoylcarnitine | Medium-chain acylcarnitine | Similar function but with a longer carbon chain; may have different metabolic pathways. |
Myristoylcarnitine | Medium-chain acylcarnitine | Shares similar properties but differs in chain length; potential variations in biological activity. |
Lauroylcarnitine's uniqueness lies in its specific dodecanoyl group, which influences its solubility and interaction with biological membranes compared to shorter or longer chain acylcarnitines.